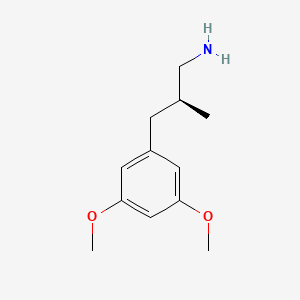

![molecular formula C10H16N2O4 B2413581 N6-[(2-炔丙氧基)羰基]-L-赖氨酸盐酸盐 CAS No. 1428330-91-9](/img/structure/B2413581.png)

N6-[(2-炔丙氧基)羰基]-L-赖氨酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

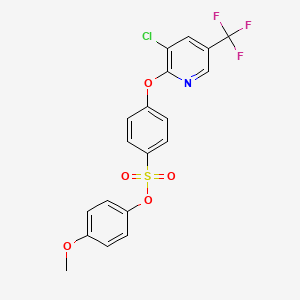

“N6-[(2-Propyn-1-yloxy)carbonyl]-L-lysine HCl” is a clickable amino acid derivative for site-specific incorporation into recombinant proteins or synthesis of chemical probes and tools for biological applications . This non-canonical lysine possesses an alkyne for bioorthogonal reaction with azides .

Molecular Structure Analysis

The molecular formula of “N6-[(2-Propyn-1-yloxy)carbonyl]-L-lysine HCl” is C10H17ClN2O4 . Its average mass is 264.706 Da and its monoisotopic mass is 264.087677 Da .Chemical Reactions Analysis

“N6-[(2-Propyn-1-yloxy)carbonyl]-L-lysine HCl” is used in bioorthogonal reactions with azides . It’s a clickable amino acid derivative, which means it can be used to create a covalent bond with a molecule containing an azide group .科学研究应用

蛋白质标记和修饰

N6-[(2-炔丙氧基)羰基]-L-赖氨酸盐酸盐已被用于蛋白质工程和标记领域。例如,Nguyen 等人(2009 年)展示了其在大肠杆菌中将炔基官能团定点掺入和标记到蛋白质中的应用,这对于研究蛋白质结构和相互作用至关重要 (Nguyen 等人,2009 年)。

对蛋白质生物合成的机理见解

Marrone 等人(1996 年)的研究探讨了赖氨酸:N6-羟化酶的特异性,该酶催化 L-赖氨酸转化为其 N6-羟基衍生物,为蛋白质生物合成和修饰机制提供了宝贵的见解 (Marrone 等人,1996 年)。

蛋白质-蛋白质和蛋白质-配体相互作用中的核磁共振研究

Abdelkader 等人(2021 年)报道了类似化合物 N6-(((三甲基甲硅烷基)甲氧基)羰基)-l-赖氨酸的遗传编码,用于蛋白质-蛋白质和蛋白质-配体相互作用的核磁共振研究,突出了该化合物在分子相互作用分析中的潜力 (Abdelkader 等人,2021 年)。

酶活性及抑制研究

该化合物的结构类似物已被用于了解特定酶的活性和抑制。例如,Moore 等人(1994 年)研究了 L-N6-(1-亚氨基乙基)赖氨酸作为诱导型一氧化氮合酶的选择性抑制剂,提供了对酶调节的更深入理解 (Moore 等人,1994 年)。

作用机制

Target of Action

N6-[(2-Propyn-1-yloxy)carbonyl]-L-lysine HCl, also known as (S)-2-amino-6-(((prop-2-yn-1-yloxy)carbonyl)amino)hexanoic acid hydrochloride, is a clickable amino acid derivative . Its primary targets are proteins, specifically recombinant proteins . The compound is used for site-specific incorporation into these proteins .

Mode of Action

The compound interacts with its targets through a bioorthogonal reaction with azides . This interaction allows for the site-specific incorporation of the compound into recombinant proteins . The compound possesses an alkyne, which is a key functional group that enables this bioorthogonal reaction .

Biochemical Pathways

The compound is involved in the synthesis of chemical probes and tools for biological applications . It is used in the construction of bacterial cells with an active transport system for unnatural amino acids . It also enables dual-color super-resolution imaging of proteins via click chemistry .

Result of Action

The compound’s action results in the creation of site-specific modifications in recombinant proteins . This allows for the precise control of protein function and the study of protein behavior in biological systems .

Action Environment

The action, efficacy, and stability of N6-[(2-Propyn-1-yloxy)carbonyl]-L-lysine HCl are likely influenced by various environmental factors. These could include the specific biological system in which it is used, the presence of other compounds or proteins, and the conditions under which the bioorthogonal reaction with azides occurs .

未来方向

属性

IUPAC Name |

(2S)-2-amino-6-(prop-2-ynoxycarbonylamino)hexanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4.ClH/c1-2-7-16-10(15)12-6-4-3-5-8(11)9(13)14;/h1,8H,3-7,11H2,(H,12,15)(H,13,14);1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYUXGVUWYHHZTD-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(=O)NCCCCC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOC(=O)NCCCC[C@@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N6-[(2-Propyn-1-yloxy)carbonyl]-L-lysine HCl | |

CAS RN |

1428330-91-9 |

Source

|

| Record name | L-Lysine, N6-[(2-propyn-1-yloxy)carbonyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1428330-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-methyl 2-(2-((3-(ethylsulfonyl)benzoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2413500.png)

![3-(2,5-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2413501.png)

![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2413505.png)

![methyl 1-benzyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2413506.png)

![N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide](/img/structure/B2413510.png)

![2,2-Dimethyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]propan-1-one](/img/structure/B2413513.png)

![Pyrrolo[1,2-a]quinolin-6-amine](/img/structure/B2413515.png)

![Ethyl 4-oxo-5-[(2-phenylacetyl)amino]-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2413516.png)

![2,2'-(1,4-Dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole-2,5(1h,4h)-diyl)diacetic acid](/img/structure/B2413520.png)